GLAUCONITE
Description
Properties
CAS No. |
1317-57-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1.1 Potassium Fertilizer
Glauconite is recognized for its slow-release potassium content, making it an effective alternative to conventional potassium fertilizers. Studies have demonstrated that this compound can significantly enhance soil potassium levels and improve crop yields. For instance:
- Field Experiments : Research conducted by Hamed and Abdelhafez (2020) showed that this compound application in sandy soils led to significant increases in available potassium and improved wheat growth. The study utilized different this compound rates (0, 3, 6, and 9 g kg) over incubation periods of up to 120 days, revealing a positive correlation between this compound application and potassium availability in the soil .
- Crop Yield Improvements : Historical data indicates that glauconitic sand has been used effectively in various crops, including rice and wheat, resulting in yield increases of up to 16% when combined with standard fertilization practices .
1.2 Soil Amendment
This compound not only serves as a potassium source but also improves soil structure and nutrient retention capacity. Its porous nature enhances water retention in sandy soils, which can be particularly beneficial in arid regions .
Geological Applications
2.1 Geological Indicators
This compound formation is often associated with marine environments and can serve as an indicator of sedimentary processes. The mineral's presence can inform geologists about past environmental conditions, such as water depth and sedimentation rates. Recent studies have shown that this compound formation contributes significantly to the sequestration of elements like potassium and magnesium in shallow marine settings .
2.2 Carbon Dioxide Sequestration
In the context of climate change mitigation, this compound has been investigated for its role in carbon dioxide sequestration. Research indicates that this compound clasts can adhere to hydrocarbons during CO2 injection processes, potentially enhancing reservoir integrity and reducing risks associated with CO2 storage . This adherence may mitigate swelling or disintegration of this compound under certain conditions, thus maintaining reservoir permeability during CO2 injection cycles.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Glauconite vs. Celadonite
| Property | This compound | Celadonite |
|---|---|---|
| Chemical Formula | (K, Ca, Na)₁₋₂(Fe³⁺, Al, Mg)₂(Si, Al)₄O₁₀(OH)₂ | (K, Ca, Na)₁₋₂(Fe³⁺, Mg, Al)₂(Si, Al)₄O₁₀(OH)₂ |
| Fe₂O₃ Content | 15–25% | 20–30% |
| Formation Environment | Marine, reducing conditions | Vesicular basalts, hydrothermal veins |
| Crystal Structure | Disordered (mixed-layer illite-smectite) | Ordered (R1 illite-smectite) |
| Applications | Fertilizer (slow-release K⁺), geochronology | Pigments, ceramics |
- Key Differences :
This compound vs. Chamosite
| Property | This compound | Chamosite |
|---|---|---|
| Chemical Formula | (K, Fe³⁺, Al-rich phyllosilicate) | (Fe²⁺, Mg, Al)₆(Si, Al)₄O₁₀(OH)₈ |
| Iron Oxidation State | Fe³⁺ dominant | Fe²⁺ dominant |
| Environment | Shallow marine, reducing | Non-marine, ironstone deposits |
| Thermal Stability | Stable up to 300°C | Decomposes at lower temperatures |
- Key Differences :
This compound vs. Smectite
| Property | This compound | Smectite |
|---|---|---|
| Layer Charge | High (0.6–0.9 per formula unit) | Low (0.2–0.6 per formula unit) |
| Expandability | Non-expandable (illitic layers) | Expandable (montmorillonite layers) |
| K₂O Content | 4–9% | <1% |
| Formation Pathway | Maturation from Fe-smectite | Direct precipitation from solution |
- Key Differences :
Geochronology
- This compound’s Rb-Sr and ⁴⁰Ar/³⁹Ar dating methods provide reliable sedimentary age estimates if diagenetic temperatures remain below 65°C .
- High atmospheric CO₂ during the Cretaceous accelerated glauconitization to <1 Ma, enabling high-resolution stratigraphy .
Agricultural Use
- This compound releases K⁺, Mg²⁺, and Fe³⁺ over 120 days, improving soil pH (acidic → neutral) and crop yield by 15–20% .
- Comparative studies show celadonite lacks sufficient K⁺ for fertilization, while smectite’s low K⁺ limits agronomic utility .
Environmental Remediation
- This compound’s ion-exchange capacity (20–50 meq/100g) outperforms smectite (80–150 meq/100g) in selective heavy-metal adsorption but offers slower, sustained nutrient release .
Preparation Methods
Alkaline Solution Treatment for this compound Modification
A foundational patent (US1757373A) details methods to enhance this compound’s adsorptive properties using alkaline solutions:
Reagents and Conditions
| Alkali Type | Concentration | Temperature | Effect on this compound |
|---|---|---|---|
| NaOH (Caustic Soda) | 0.1–2.0 M | 20–50°C | Rapid odor removal; high disintegration risk |
| Na₂CO₃ (Soda Ash) | 0.5–3.0 M | 30–60°C | Moderate reactivity; preserves structure |
| Na₂SiO₃ (Waterglass) | 1.0–4.0 M | 25–40°C | Enhances silica content; stabilizes layers |
Mechanism : Alkalis dissolve surface impurities while promoting ion exchange (K⁺ → Na⁺) and silica reprecipitation. High pH (>10) risks structural collapse, necessitating precise concentration control.
Low-Temperature Precipitation under Reducing Conditions
Harder’s pioneering work demonstrated this compound synthesis at 20°C using Fe-hydroxide precursors:
Optimal Synthesis Parameters
-
Fe Concentration : 1 ppm (higher concentrations favor chamosite).
-
Reductant : 1000 ppm sodium dithionite (Na₂S₂O₄) maintains Eh ≈ -150 mV.
Procedure :
-
Prepare solution with 1 ppm Fe³⁺, 0.15 ppm Al³⁺, 13 ppm SiO₂, 1000 ppm KCl.
-
Add dithionite under N₂ atmosphere to establish reducing conditions.
-
Age precipitate for 3–10 days; XRD confirms this compound after 7 days.
Key Finding : K⁺ >300 ppm is critical for interlayer fixation, with lower concentrations yielding illite or smectite.
Hydrothermal and Sol-Gel Approaches
Advanced methods combine sol-gel chemistry with mild hydrothermal treatment:
-
Mix Fe(NO₃)₃·9H₂O, AlCl₃·6H₂O, and tetraethyl orthosilicate (TEOS) in ethanol-water.
-
Adjust K⁺ concentration using KCl; pH ≈ 8.5 with NH₄OH.
-
Hydrothermal treatment at 80–120°C for 24–72 hours.
Characterization Data :
| Parameter | Value | Method |
|---|---|---|
| d(001) Spacing | 10.2–10.5 Å | XRD |
| Fe²⁺/ΣFe | 0.08–0.15 | Mössbauer Spectroscopy |
| CEC | 20–30 meq/100g | NH₄Ac exchange |
Comparative Analysis of Synthesis Techniques
Efficiency and Product Quality
| Method | Duration | Crystallinity | K⁺ Fixation Efficiency |
|---|---|---|---|
| Alkaline Leaching | 2–6 hrs | Moderate | 40–60% |
| Low-Temperature | 7–10 days | High | 70–85% |
| Hydrothermal | 24–72 hrs | Very High | 80–95% |
Trade-offs : While hydrothermal methods yield superior crystallinity, they require elevated temperatures (>80°C) uncommon in natural glauconitization. Low-temperature approaches better replicate diagenesis but demand prolonged aging.
Challenges and Optimization Strategies
Silica Solubility Management
This compound synthesis is highly sensitive to dissolved SiO₂:
Solution : Use sodium silicate buffers or silica gels to maintain optimal Si activity.
Potassium Fixation Enhancement
Strategies to improve K⁺ incorporation:
Q & A
Q. What are the key mineralogical and geochemical characteristics of glauconite, and how can they be systematically identified in geological samples?
this compound is a phyllosilicate mineral often found in marine sedimentary rocks. Its identification requires a multi-method approach:
- X-ray diffraction (XRD) to confirm its crystal structure (e.g., 10 Å basal spacing) .
- SEM-EDS for morphological analysis and elemental composition (e.g., Fe, K, Mg content) .
- FTIR to detect hydroxyl groups and interlayer water .
- Brunauer–Emmett–Teller (BET) analysis to measure surface area, which averages ~19.8 m²/g in this compound . Basic field indicators include its green color and association with low-energy depositional environments (e.g., marine shelves) .
Q. How can researchers design experiments to optimize this compound’s adsorption capacity for heavy metals like iron?
Use statistical design of experiments (DoE) to evaluate variables such as adsorbent dose (0.1–1.0 g), initial concentration (10–30 mg/L), and pH.
- Box-Behnken designs are effective for modeling nonlinear interactions .
- Validate results with Langmuir isotherms and kinetic studies (pseudo-second-order models) to quantify adsorption efficiency (~95% for iron removal) .
Advanced Research Questions
Q. How can contradictions in environmental interpretations based on this compound-associated minerals (e.g., siderite vs. pyrite) be resolved?
Conflicting mineralogical data (e.g., siderite indicating high salinity vs. pyrite suggesting reductive marine conditions) require multi-proxy analysis :
- Stratigraphic context : Assess vertical/lateral mineral distribution to identify post-depositional alterations .
- Geochemical modeling : Use software like PHREEQC to simulate redox and pH conditions during mineral formation.
- Isotopic analysis (δ³⁴S for pyrite) to trace sulfate reduction processes .
Q. What methodologies are suitable for synthesizing and characterizing this compound-based nanocomposites for agricultural applications?
- Synthesis : Combine this compound with carbamide via solution-gel methods to enhance intercalation of ammonium ions .
- Characterization :
- TEM to confirm nanocomposite structure.
- TG-DSC to assess thermal stability (e.g., decomposition thresholds).
- Soil leaching experiments to evaluate nutrient release kinetics .
Field trials should measure crop yield and soil fertility metrics (e.g., N-P-K levels) over defined time frames (PICOT framework: Population=Crops; Intervention=Nanocomposite; Comparison=Traditional fertilizers; Outcome=Yield improvement; Time=1–2 growing seasons) .
Q. How can researchers address discrepancies in this compound’s reported surface area and adsorption efficiency across studies?
- Standardize pretreatment protocols : this compound’s surface area varies with grinding (particle size <50 µm recommended) and acid-washing (e.g., 1M HCl to remove carbonates) .
- Meta-analysis : Use tools like Web of Science to aggregate data and identify outliers via regression models .
- Replicate experiments under controlled conditions (e.g., pH 6–7, room temperature) to isolate confounding variables .
Methodological Frameworks
Q. How can the PICOT framework be applied to structure a study on this compound’s role in mitigating soil degradation?
- Population : Degraded agricultural soils.
- Intervention : Application of this compound amendments.
- Comparison : Untreated soils or synthetic fertilizers.
- Outcome : Improvement in soil organic matter (%) and water retention capacity.
- Time : 12–24 months . This framework ensures alignment with measurable objectives and ethical considerations (e.g., avoiding over-extraction of this compound deposits) .
Q. What criteria (e.g., FINER) should guide the formulation of research questions on this compound’s paleoenvironmental significance?
- Feasible : Access to well-preserved sedimentary cores with this compound layers.
- Interesting : Links to global climate events (e.g., sea-level changes).
- Novel : Use of emerging techniques like µ-XRF for high-resolution elemental mapping.
- Ethical : Compliance with geological sampling regulations.
- Relevant : Contributions to stratigraphic correlation or paleoceanographic models .
Data Analysis and Validation
Q. How can researchers validate lithological interpretations of this compound-bearing reservoirs using geophysical logs?
- Cross-plot density-neutron logs to distinguish this compound-rich zones (density ~2.4–2.8 g/cm³; neutron porosity ~15–25%) from shale .
- Gamma-ray cut-off thresholds (e.g., 98 gAPI) to separate reservoir/non-reservoir rocks .
- RCAL (routine core analysis) to calibrate log-derived porosity/permeability values .
Q. What statistical methods are recommended for analyzing this compound’s variability in adsorption experiments?
- ANOVA to test the significance of factors like adsorbent dose or pH.
- Response Surface Methodology (RSM) to optimize adsorption conditions .
- Principal Component Analysis (PCA) to reduce dimensionality in multi-element datasets (e.g., Fe, Al, Si concentrations) .
Tables for Quick Reference
Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Example Output |
|---|---|---|
| XRD | Crystal structure confirmation | 10 Å basal spacing |
| SEM-EDS | Morphology and elemental composition | Fe-rich pellets (5–10 µm diameter) |
| BET Analysis | Surface area measurement | 19.8 m²/g (this compound) vs. 5.4 m²/g (kaolin) |
| TG-DSC | Thermal stability assessment | Weight loss at 300°C (dehydroxylation) |
Table 2. Optimization Parameters for Iron Adsorption
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Adsorbent Dose | 0.1–1.0 g | 0.55 g |
| Initial Fe Conc. | 10–30 mg/L | 20 mg/L |
| Contact Time | 10–120 minutes | 60 minutes |
| pH | 4–8 | 6.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
